7-Amino-6-methoxy-1-tetralone
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
7-amino-6-methoxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H13NO2/c1-14-11-5-7-3-2-4-10(13)8(7)6-9(11)12/h5-6H,2-4,12H2,1H3 |
InChI Key |
PIEHNLLZVQVCCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCCC2=O)N |
Origin of Product |
United States |
Advanced Synthetic Strategies and Methodologies for 7 Amino 6 Methoxy 1 Tetralone
Retrosynthetic Approaches and Precursor Chemistry
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. dokumen.pubscribd.com By disconnecting the target molecule at strategic bonds, one can identify simpler, commercially available starting materials.
Strategic Disconnections and Key Synthetic Intermediates
A logical retrosynthetic disconnection of 7-Amino-6-methoxy-1-tetralone involves the functional group interconversion of the amino group to a nitro group, leading to the key intermediate, 7-nitro-6-methoxy-1-tetralone. This intermediate can be further disconnected to simpler precursors.
6-Methoxy-1-tetralone (B92454) is a commercially available and versatile starting material for the synthesis of this compound. medcraveonline.comnih.gov The synthetic approach involves the nitration of 6-methoxy-1-tetralone to introduce a nitro group onto the aromatic ring, followed by reduction to the desired amino group.
The nitration of 6-methoxy-1-tetralone is a critical step that requires careful control of reaction conditions to achieve the desired regioselectivity. The methoxy (B1213986) group at the C-6 position is an ortho-, para-director. Nitration typically yields a mixture of isomers, primarily the 5-nitro and 7-nitro derivatives. materialsciencejournal.org
One reported method for the nitration of 6-methoxy-1-tetralone involves using a mixture of nitric acid and sulfuric acid at low temperatures. This can produce both 6-methoxy-7-nitro-1-tetralone and 6-methoxy-5-nitro-1-tetralone. materialsciencejournal.orgmdpi.com Another approach utilizes nitric acid in acetic anhydride (B1165640), which has also been shown to yield a mixture of the 5-nitro and 7-nitro isomers. mdpi.com The separation of these isomers is often achieved by column chromatography. materialsciencejournal.orgmdpi.com
Once the 7-nitro-6-methoxy-1-tetralone intermediate is isolated, the final step is the reduction of the nitro group to an amino group. This transformation is commonly accomplished using various reducing agents, such as tin(II) chloride, catalytic hydrogenation with palladium on carbon (Pd/C), or iron in acetic acid.
Table 1: Synthesis of this compound from 6-Methoxy-1-tetralone
| Step | Reaction | Reagents and Conditions | Key Intermediate |
|---|---|---|---|
| 1 | Nitration | HNO₃, H₂SO₄, 0°C | 6-Methoxy-7-nitro-1-tetralone |
| 2 | Reduction | SnCl₂, HCl or H₂/Pd-C | This compound |
An alternative synthetic strategy employs 7-methoxy-1-tetralone (B20472) as the starting material. sigmaaldrich.comsimsonpharma.comambeed.com This approach involves the introduction of a functional group at the C-6 position that can be subsequently converted to an amino group.
One potential route involves the nitration of 7-methoxy-1-tetralone. However, the directing effect of the methoxy group at C-7 would favor substitution at the C-8 and C-6 positions. This would necessitate a separation of the resulting regioisomers.
A more controlled approach could involve an initial functionalization at the C-6 position, for example, through bromination, followed by a nucleophilic substitution with an amino group equivalent. However, the direct amination of an aryl halide can be challenging and may require specific catalysts and reaction conditions.
Another possibility is the transformation of 7-methoxy-1-tetralone into a different intermediate that facilitates the introduction of the amino group at the desired position. For instance, conversion to a phenol (B47542) derivative at the C-6 position, followed by a Curtius, Hofmann, or Schmidt rearrangement of a corresponding carboxylic acid or amide derivative, could be explored.
Table 2: Potential Synthetic Routes from 7-Methoxy-1-tetralone
| Route | Step 1 | Step 2 | Step 3 |
|---|---|---|---|
| A | Nitration | Isomer Separation | Reduction |
| B | Bromination | Nucleophilic Amination | - |
| C | Functional Group Interconversion to Phenol | Carboxylation/Amidation | Rearrangement (e.g., Curtius) |
Stereochemical Considerations in Synthesis
The synthesis of this compound as described generally results in a racemic mixture, as the ketone at the C-1 position is prochiral. If a specific enantiomer is required, for example, in the synthesis of chiral pharmaceuticals, a stereoselective synthesis must be employed.
Stereoselectivity can be introduced at various stages of the synthesis. One approach is the asymmetric reduction of the ketone at C-1 to a chiral alcohol, which can then be used to direct subsequent reactions or be resolved. Another strategy involves the use of chiral catalysts or reagents during the key bond-forming steps to induce enantioselectivity.
For instance, in related tetralone systems, asymmetric hydrogenation of the enone intermediate has been used to establish the stereocenter at C-1. Alternatively, enzymatic resolutions of racemic intermediates can be employed to separate the desired enantiomer.
Direct Synthesis and Regioselective Functionalization
Introduction of the Amino Group at C-7
The direct introduction of an amino group at the C-7 position of 6-methoxy-1-tetralone is a challenging but attractive synthetic goal. This would bypass the need for the nitration-reduction sequence.
One potential strategy is directed C-H amination. This involves the use of a directing group to guide a reagent to a specific C-H bond for functionalization. For instance, a removable directing group could be installed on the tetralone core that would position a nitrogen-containing reagent for reaction at the C-7 position.
Another approach could be the use of transition-metal-catalyzed C-H amination reactions. These methods have emerged as powerful tools for the direct formation of C-N bonds. whiterose.ac.uk However, achieving high regioselectivity on a substituted aromatic ring like that in 6-methoxy-1-tetralone can be challenging and would likely require careful optimization of the catalyst, ligand, and reaction conditions.
The development of such a direct amination method would represent a significant advancement in the synthesis of this compound and related compounds, offering a more atom-economical and potentially more sustainable synthetic route.
Nitration-Reduction Pathways on Methoxy-Tetralone Scaffolds
A common and well-established route to this compound involves the nitration of 6-methoxy-1-tetralone followed by the reduction of the resulting nitro group. The regioselectivity of the nitration step is a key challenge, as the directing effects of the methoxy group and the carbonyl-deactivated ring can lead to a mixture of isomers.
The nitration of 6-methoxy-1-tetralone typically yields a mixture of the 5-nitro and 7-nitro isomers. materialsciencejournal.org The ratio of these isomers is highly dependent on the reaction conditions, including the nitrating agent, solvent, and temperature. For instance, nitration with a mixture of sulfuric acid and nitric acid in acetone (B3395972) at 0°C has been reported to produce both the 7-nitro and 5-nitro isomers. materialsciencejournal.org Another method employing nitric acid and acetic acid in the presence of acetic anhydride also yields the 5-nitro product. materialsciencejournal.org The direct nitration of 1-tetralones is often associated with low to moderate yields. materialsciencejournal.org
The subsequent reduction of the nitro group to an amine is typically a high-yielding step. A variety of reducing agents can be employed, such as hydrogen gas with a palladium catalyst or chemical reductants like tin(II) chloride.
Table 1: Reported Conditions for the Nitration of 6-Methoxy-1-tetralone
| Nitrating Agent | Solvent | Temperature | Products | Yields | Reference |
|---|---|---|---|---|---|
| H₂SO₄/HNO₃ | Acetone | 0°C | 7-nitro-6-methoxy-1-tetralone and 5-nitro-6-methoxy-1-tetralone | 30% and 35%, respectively | materialsciencejournal.org |
| HNO₃/AcOH | Ac₂O | 0°C to ambient | 5-nitro-6-methoxy-1-tetralone | 33% | materialsciencejournal.org |
Electrophilic Amination Approaches
Direct electrophilic amination of the tetralone core presents a more direct route to the target amine, avoiding the need for a separate reduction step. Research into the direct asymmetric amination of 1-tetralones has shown promise. A method utilizing a Zn–ProPhenol catalyst with di-tert-butyl azodicarboxylate as the electrophilic nitrogen source has been successfully applied to 1-tetralones with substituents at the 6-position. rsc.org This approach offers the potential for high yields and enantioselectivities. rsc.org However, the direct C-H amination of arenes containing a ketone substituent can be challenging due to the deactivating effect of the ketone and potential side reactions. nih.gov
Palladium-Catalyzed C-H Amination Strategies
Palladium-catalyzed C-H amination has emerged as a powerful tool for the formation of C-N bonds. One strategy involves the conversion of tetralone O-pivaloyl oximes to the corresponding primary anilines using a homogeneous palladium catalyst. nih.gov This method proceeds via oxidative addition of the N-O bond to a Pd(0) species. nih.gov While this approach has been demonstrated for the synthesis of 1-aminonaphthalene from tetralone oximes, its application to substituted systems like 6-methoxy-1-tetralone offers a potential pathway to the desired 7-amino product. nih.gov Another relevant, though indirect, palladium-catalyzed method is the interannular C-H amination of biaryl amines, which demonstrates the capability of palladium to facilitate such transformations. rsc.org
One-Pot Synthetic Procedures
One-pot procedures offer significant advantages in terms of efficiency, reduced waste, and simplified workup. A one-pot method for the synthesis of 6-methoxy-1-tetralone from anisole (B1667542) has been developed. google.com This process involves the initial acylation of anisole, and without isolating the intermediate, the temperature is raised to induce an intramolecular Friedel-Crafts alkylation to form the tetralone ring. google.com This approach streamlines the synthesis of the key precursor. The classical approach to one-pot tetralone synthesis often involves the intramolecular Friedel-Crafts acylation of 4-phenylbutanoic acid derivatives using strong acids. smolecule.com
Modern Synthetic Techniques and Process Intensification
Modern synthetic techniques aim to improve the safety, efficiency, and scalability of chemical processes.
Continuous Flow Synthesis Protocols
Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceutical intermediates, offering enhanced safety, better temperature control, and improved reproducibility compared to batch processes. vapourtec.comrsc.org The continuous-flow synthesis of 7-methoxy-1-tetralone has been reported as an important route to the analgesic drug (-)-Dezocine. dntb.gov.ua
Furthermore, continuous flow processes are particularly well-suited for potentially hazardous reactions like nitration. vapourtec.comewadirect.com The use of microreactors allows for precise control of reaction parameters, minimizing the risk of runaway reactions and often leading to higher selectivity and yields. vapourtec.comrsc.orgrsc.org The subsequent reduction of the nitro group can also be performed in a continuous flow setup, for example, through catalytic hydrogenation. researchgate.net This integrated flow approach, from the precursor to the final aminated product, represents a significant step towards a more sustainable and efficient manufacturing process.
Catalytic Methodologies for Enhanced Efficiency
The nitration of 6-methoxy-1-tetralone, a key step to introduce the amino precursor, is often achieved using a mixture of nitric acid and sulfuric acid. materialsciencejournal.org However, controlling the regioselectivity to favor the 7-nitro isomer over the 5-nitro isomer can be challenging, and often results in a mixture of products requiring careful purification. materialsciencejournal.org Catalytic approaches to improve this selectivity are an area of active research.
Solvent-Free and Green Chemistry Approaches
In line with the principles of green chemistry, solvent-free and environmentally benign synthetic methods are gaining prominence. For related tetralone syntheses, one-pot multicomponent reactions under solvent-free conditions have been developed. researchgate.net For example, the synthesis of thiazolo[2,3-b]quinazoline derivatives from 6-methoxy-1-tetralone has been achieved using a solid acid catalyst at elevated temperatures without any solvent. researchgate.net This approach minimizes waste and simplifies the work-up procedure. researchgate.net
Another green chemistry strategy involves the use of water as a solvent. The synthesis of pyrano[2,3-d]thiazole derivatives from a derivative of 6-methoxy-1-tetralone has been successfully carried out in water with a catalytic amount of potassium hydrogen phthalate. This method avoids the use of volatile and hazardous organic solvents. Furthermore, an IBS-catalyzed alcohol oxidation in a cetyltrimethylammonium bromide (CTAB) micellar solution in water represents another green approach, which proceeds at room temperature. chemicalbook.com
These examples highlight a clear trend towards developing more sustainable synthetic routes that reduce environmental impact while maintaining high efficiency.
Purification and Isolation Methodologies for High Purity
Achieving high purity of this compound is critical for its use in pharmaceutical applications. A combination of chromatographic and recrystallization techniques is typically employed.
Chromatographic Separation Techniques
Chromatography is an indispensable tool for the purification of this compound and its precursors.
Column Chromatography: This is a standard method used to separate isomers and remove impurities. For instance, after the nitration of 6-methoxy-1-tetralone, column chromatography with a silica (B1680970) gel stationary phase and a hexane-EtOAc mobile phase is used to separate the 7-nitro and 5-nitro isomers. materialsciencejournal.orgmdpi.com The choice of eluent composition is critical for achieving good separation.
Flash Chromatography: A faster version of column chromatography, flash chromatography, is also frequently used to purify intermediates. materialsciencejournal.org It allows for rapid separation and is particularly useful for less stable compounds.
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, HPLC is the method of choice. Reversed-phase HPLC with a C18 column is commonly used. mdpi.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water, sometimes with additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. mdpi.com HPLC is also used to assess the purity of the final product, with purities greater than 95% being a common requirement. mdpi.com
Table 1: Chromatographic Purification Methods
| Technique | Stationary Phase | Mobile Phase/Eluent | Application |
| Column Chromatography | Silica Gel | Hexane:EtOAc (8:2) | Separation of 6-methoxy-7-nitro-1-tetralone from its 5-nitro isomer. materialsciencejournal.orgmdpi.com |
| Flash Chromatography | Silica Gel | CH₂Cl₂:MeOH (10:0.1) | Purification of intermediates. mdpi.com |
| HPLC | ACE 5 C18-300 | Water (0.1% TFA) / Acetonitrile | Purity analysis. mdpi.com |
| HPLC/MS | Waters SunFire C18 | Acetonitrile / Water (with 0.1% formic acid) | Analysis and characterization. mdpi.com |
Recrystallization and Crystallization Optimization
Recrystallization is a powerful technique for the final purification of solid compounds. The selection of an appropriate solvent or solvent system is crucial for obtaining high-purity crystals with a good yield. For tetralone derivatives, recrystallization from solvents like ethanol (B145695) is often employed. mdpi.com
A patent for the synthesis of 6-methoxy-1-tetralone describes a refining step where the crude product is purified by a solvent to obtain a high-purity product. google.com The recommended solvents include ethyl acetate, ethanol, methanol, acetone, isopropanol (B130326), petroleum ether, and n-hexane, or mixtures thereof. google.com A mixed solvent system of isopropanol and petroleum ether in a 1:1 volume ratio is highlighted as a preferred option. google.com
Optimization of the recrystallization process involves controlling factors such as the rate of cooling, agitation, and solvent-to-solute ratio to maximize crystal size and purity. The process of allowing a gummy paste to stand overnight to harden before recrystallization has also been noted to improve the purity of the final product, albeit sometimes with a reduced yield. materialsciencejournal.org
Comprehensive Spectroscopic and Spectrometric Characterization of 7 Amino 6 Methoxy 1 Tetralone
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for probing the chemical environment of atomic nuclei. For 7-Amino-6-methoxy-1-tetralone, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its molecular architecture.
Proton NMR (¹H NMR) for Proton Environment Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy offers detailed information about the number, type, and connectivity of protons within a molecule. The chemical shifts (δ) in the ¹H NMR spectrum of this compound are indicative of their specific electronic environments.
Table 1: ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | 7.06 | d | 9.0 |
| H-8 | 6.81 | m | |
| H-2 | 6.01 | m | |
| OMe | 3.86 | s | |
| H-4 | 2.91 | t | 16.8 |
| H-3 | 2.41 | m |
This table is interactive. Click on the headers to sort the data.
The downfield signals at 7.06 and 6.81 ppm correspond to the aromatic protons, with their chemical shifts influenced by the electron-donating methoxy (B1213986) and amino groups. The singlet at 3.86 ppm is characteristic of the methoxy group's protons. The aliphatic protons of the tetralone ring system appear at 2.91 and 2.41 ppm.
Carbon-13 NMR (¹³C NMR) for Carbon Framework Confirmation
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing insights into the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-6 | 158.43 |
| C-10 | 136.92 |
| C-9 | 127.15 |
| C-2 | 127.04 |
| C-1 | 126.67 |
| C-8 | 125.57 |
| C-5 | 113.62 |
| C-7 | 110.82 |
| C-11 (OMe) | 54.83 |
| C-4 | 27.84 |
| C-3 | 22.83 |
This table is interactive. Click on the headers to sort the data.
The carbonyl carbon (C-1) is typically observed further downfield, though not explicitly listed in the provided data. The aromatic carbons appear in the range of 110-159 ppm, while the aliphatic carbons of the saturated ring portion and the methoxy carbon are found at higher fields (22-55 ppm).
Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity Assignments
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, helping to trace the connectivity within the aliphatic and aromatic spin systems.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu This is instrumental in definitively assigning the protonated carbons in the ¹³C NMR spectrum. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. columbia.edu This is particularly useful for identifying quaternary carbons and piecing together different molecular fragments. For instance, correlations between the methoxy protons and the C-6 carbon, and between the H-8 proton and the C-10 and C-1 carbons, would confirm the substitution pattern on the aromatic ring.
While specific 2D NMR data for this compound is not detailed in the provided search results, these techniques are standard practice in structural elucidation and would be employed to confirm the assignments made from 1D NMR spectra. ethz.chacs.org
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a vital tool for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. lcms.cz For this compound (C₁₁H₁₃NO₂), the theoretical exact mass can be calculated. An experimental HRMS measurement would be expected to be very close to this theoretical value, confirming the molecular formula.
While a specific HRMS value for this compound was not found, a related compound, cis-1-Amino-6-methoxy-4-phenyltetralin, shows the utility of this technique. rsc.org
Fragmentation Pattern Analysis for Structural Confirmation
In mass spectrometry, molecules often break apart into characteristic fragment ions. The analysis of these fragmentation patterns provides valuable clues about the molecule's structure. For this compound, common fragmentation pathways would likely involve:
Alpha-cleavage: Breakage of the bonds adjacent to the carbonyl group and the amino group.
Loss of small molecules: Elimination of molecules such as CO, CH₃, or parts of the aliphatic ring.
The fragmentation of tetralone structures often involves characteristic losses that can help to confirm the core structure and the positions of substituents. libretexts.orgthieme-connect.deaip.org
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
The spectroscopic properties of this compound are defined by the interplay of its constituent functional groups: the aromatic ring, the α,β-unsaturated ketone, the amino group, and the methoxy group. These features give rise to characteristic absorption bands in both the infrared and ultraviolet-visible regions of the electromagnetic spectrum, providing valuable information on the molecule's structure and electronic environment.
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to exhibit several characteristic peaks corresponding to its key structural motifs.
The primary amino (-NH₂) group typically shows two distinct N-H stretching bands in the region of 3500-3300 cm⁻¹. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclohexanone (B45756) ring are observed just below 3000 cm⁻¹.
A strong absorption band corresponding to the C=O stretching of the conjugated ketone is a prominent feature. In related α-tetralone structures, this band typically appears in the range of 1670-1680 cm⁻¹. arkat-usa.org The presence of the electron-donating amino group on the aromatic ring can influence the electronic distribution and may slightly shift this frequency.
The aromatic ring itself produces characteristic C=C stretching vibrations between 1600 cm⁻¹ and 1450 cm⁻¹. The C-O stretching vibration of the methoxy group is expected to produce a strong band around 1260-1200 cm⁻¹.
A summary of the anticipated IR absorption bands and their corresponding vibrational modes is presented below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine | N-H Stretch | 3500 - 3300 (two bands) |
| Aromatic C-H | C-H Stretch | 3100 - 3000 |
| Aliphatic C-H | C-H Stretch | 3000 - 2850 |
| Conjugated Ketone | C=O Stretch | 1680 - 1665 |
| Aromatic Ring | C=C Stretch | 1600 - 1450 |
| Methoxy Group | C-O Stretch | 1260 - 1200 |
| Amino Group | N-H Bend | 1650 - 1580 |
This table presents expected values based on standard functional group analysis and data from analogous compounds.
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The chromophore of this compound consists of the benzene (B151609) ring fused with an α,β-unsaturated ketone system. The electronic properties of this system are further modified by the presence of two powerful auxochromes: the amino (-NH₂) group and the methoxy (-OCH₃) group.
Both the amino and methoxy groups are electron-donating and are known to cause a bathochromic (red) shift in the absorption maxima of aromatic compounds. The principal electronic transitions expected for this molecule are:
π → π* transitions: These high-energy transitions are associated with the aromatic system and the conjugated double bonds. They are expected to result in strong absorption bands in the UV region.
n → π* transitions: This lower-energy transition involves the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. This transition is typically weaker in intensity compared to π → π* transitions.
In similar substituted coumarin (B35378) and tetralone systems, absorption peaks attributed to enhanced intramolecular charge transfer (ICT) effects have been observed. researchgate.net The presence of both amino and methoxy groups on the aromatic ring of the tetralone core would likely lead to significant absorption in the near-UV range.
| Transition Type | Chromophore | Expected λ_max Range (nm) |
| π → π | Substituted Benzene Ring | ~250 - 290 |
| π → π | Conjugated Enone System | ~300 - 360 |
| n → π* | Carbonyl Group | >350 |
This table presents expected absorption ranges based on the analysis of the molecule's chromophores and auxochromes.
X-ray Diffraction Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can reveal the molecule's conformation, how it packs in the crystal lattice, and the specific intermolecular forces that stabilize the crystal structure. While specific crystallographic data for this compound is not publicly available, analysis of closely related structures allows for a detailed prediction of its solid-state characteristics.
The molecular structure of this compound consists of a planar aromatic ring fused to a non-planar cyclohexanone ring. In the crystal structure of a related derivative, (E)-7-methoxy-2-((6-methoxypyridin-2-yl)methylene)-tetralone, the cyclohexanone ring was found to adopt an envelope conformation. researchgate.net It is highly probable that the cyclohexanone ring in this compound would adopt a similar, non-planar conformation such as a half-chair or an envelope to minimize steric strain.
| Structural Feature | Predicted Conformation/Arrangement | Basis of Prediction |
| Cyclohexanone Ring | Envelope or Half-Chair Conformation | Minimization of steric strain; data from analogous structures researchgate.net |
| Overall Molecular Shape | Relatively planar with ring puckering | Fused ring system |
| Crystal Packing | Likely forms layered or sheet-like structures | Driven by hydrogen bonding and π-π stacking interactions acs.orgresearchgate.net |
This table is based on theoretical predictions and data from similar molecular structures.
The solid-state structure of this compound would be stabilized by a network of intermolecular interactions. researchgate.net The most significant of these are expected to be hydrogen bonds and π-π stacking interactions.
Hydrogen Bonding: The primary amine (-NH₂) group is an excellent hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor. This donor-acceptor pairing is a classic supramolecular synthon that often leads to the formation of dimers or one-dimensional chains. rsc.org It is plausible that molecules of this compound would form centrosymmetric dimers through N-H···O=C hydrogen bonds.
π-π Stacking: The electron-rich aromatic rings can interact with one another through π-π stacking. These interactions, where the planes of the aromatic rings are parallel-displaced or in a T-shaped arrangement, would further stabilize the crystal packing, often creating columns or layers of molecules. researchgate.net
| Interaction Type | Donor | Acceptor | Predicted Role in Crystal Structure |
| Hydrogen Bond | N-H (Amino) | C=O (Carbonyl) | Primary structure-directing interaction, likely forming dimers or chains |
| π-π Stacking | Aromatic Ring | Aromatic Ring | Stabilizes packing between hydrogen-bonded motifs |
| Weak Hydrogen Bond | C-H (Aromatic/Aliphatic) | O (Carbonyl/Methoxy) | Secondary interactions contributing to 3D stability |
This table outlines the potential intermolecular interactions based on the molecule's functional groups.
Computational Chemistry and Theoretical Investigations of 7 Amino 6 Methoxy 1 Tetralone
Quantum Mechanical Studies
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 7-Amino-6-methoxy-1-tetralone, such studies have not been published.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A DFT analysis of this compound would provide valuable information about its geometry, electron density distribution, and reactivity. Key parameters such as bond lengths, bond angles, and dihedral angles could be precisely calculated. Furthermore, reactivity descriptors like the Fukui function and local softness could pinpoint the most likely sites for electrophilic and nucleophilic attack, offering clues about its chemical behavior. At present, no such theoretical data is available for this compound.
Calculation of Spectroscopic Parameters
Theoretical calculations of spectroscopic parameters are invaluable for interpreting experimental data and confirming molecular structures. Computational methods can predict spectroscopic signatures such as Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. For this compound, no published studies have reported theoretically calculated spectroscopic data, which would be instrumental in its synthesis and characterization.
Molecular Orbital Analysis (HOMO/LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability and reactivity. A smaller gap suggests a more reactive molecule. An analysis of the spatial distribution of these frontier orbitals would reveal the regions of the molecule most likely to donate or accept electrons in chemical reactions. Currently, there is no available data on the HOMO-LUMO energies or their distribution for this compound.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules and their interactions with other molecules, particularly biological macromolecules.
Conformational Analysis and Energy Landscapes
This compound possesses a flexible non-aromatic ring, allowing it to adopt various conformations. A thorough conformational analysis would identify the most stable, low-energy conformations of the molecule. Understanding the conformational preferences and the energy barriers between different conformers is essential for predicting its shape and how it might interact with a biological target. No studies detailing the conformational analysis or energy landscapes of this compound have been found in the scientific literature.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique allows researchers to observe the dynamic behavior of a ligand, such as this compound, when it interacts with a biological target, like a receptor or enzyme. By simulating these interactions, scientists can gain insights into the stability of the ligand-receptor complex, the specific binding modes, and the conformational changes that occur upon binding. nih.gov
In the context of amino- and methoxy-tetralone scaffolds, MD simulations can elucidate how the compound settles into the binding pocket of a receptor. For instance, simulations can reveal the flexibility of the tetralone ring system and the rotational freedom of the amino and methoxy (B1213986) substituents. This information is crucial for understanding how the molecule adapts its conformation to achieve an optimal fit with its target.
The process involves placing the ligand and the receptor in a simulated physiological environment (typically a box of water molecules and ions) and then calculating the forces between the atoms and their subsequent movements over a series of very small time steps. The resulting trajectory provides a detailed view of the molecule's dynamic nature. researchgate.net For example, MD simulations on related aminotetralin analogs have been used to rationalize experimentally determined receptor selectivity by observing the dynamic interactions within the binding site. nih.gov
Table 1: Key Parameters in a Typical Molecular Dynamics Simulation for a Ligand-Protein Complex
| Parameter | Description | Typical Value/Choice |
| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of the system. | AMBER, CHARMM, GROMOS |
| Solvent Model | A model representing the solvent (usually water) in the simulation. | TIP3P, SPC/E (Explicit); GB/SA (Implicit) |
| Ensemble | The statistical mechanical ensemble defining the thermodynamic state of the system (e.g., constant temperature and pressure). | NVT (Canonical), NPT (Isothermal-Isobaric) |
| Simulation Time | The total duration of the simulated physical time. | Nanoseconds (ns) to Microseconds (µs) |
| Time Step | The small interval of time between successive calculations of forces and positions. | 1-2 femtoseconds (fs) |
| Temperature & Pressure | The simulated environmental conditions. | 300 K (Kelvin), 1 atm (atmosphere) |
These simulations can predict the stability of hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the 7-amino and 6-methoxy groups of the tetralone scaffold and the amino acid residues of the target protein. By understanding this dynamic behavior, researchers can refine the design of more potent and selective molecules.
Structure-Activity Relationship (SAR) Studies on Amino- and Methoxy-Tetralone Scaffolds
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve correlating the chemical structure of a compound with its biological activity. For the amino- and methoxy-tetralone family, SAR studies explore how modifications to the tetralone core, and specifically the positions and nature of the amino and methoxy groups, affect the compound's interaction with a biological target. nih.gov
The placement of the amino and methoxy groups on the aromatic ring is critical. For example, the position of these functional groups can significantly influence a compound's selectivity for different receptor subtypes. nih.gov SAR studies on various aminotetralin derivatives have shown that even minor changes, such as shifting a substituent to an adjacent position, can lead to dramatic changes in biological activity, including receptor affinity and efficacy. acs.org
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational extension of SAR that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. bpasjournals.com A QSAR model can be represented by an equation that relates one or more calculated molecular properties (descriptors) to the observed activity.
For a series of amino- and methoxy-tetralone derivatives, a QSAR study would involve:
Data Set Collection: Assembling a group of tetralone analogs with experimentally measured biological activities.
Descriptor Calculation: Calculating various molecular descriptors for each compound. These can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), or topological (e.g., connectivity indices).
Model Development: Using statistical methods, such as multiple linear regression or partial least squares, to generate an equation that best correlates the descriptors with the activity. thepharmstudent.com
Model Validation: Testing the predictive power of the model using both internal and external validation techniques to ensure its reliability. mdpi.com
A hypothetical QSAR equation for a series of tetralone derivatives might look like this:
log(1/IC50) = 0.5 * (LogP) - 0.2 * (Molecular_Volume) + 1.5 * (Dipole_Moment) + C
This equation would suggest that activity increases with higher hydrophobicity (LogP) and a larger dipole moment, but decreases with a larger molecular volume. Such models are invaluable for predicting the activity of newly designed, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov Studies on 2-aminotetralin derivatives have successfully used QSAR to establish relationships between physicochemical properties and antifungal activity. thepharmstudent.com
Table 2: Examples of Molecular Descriptors Used in QSAR Studies
| Descriptor Category | Example Descriptor | Information Provided |
| Electronic | Dipole Moment | The overall polarity of the molecule. |
| HOMO/LUMO Energies | Relates to the molecule's ability to donate or accept electrons. | |
| Steric | Molecular Volume | The space occupied by the molecule. |
| Surface Area | The accessible surface of the molecule. | |
| Hydrophobic | LogP | The molecule's partition coefficient between octanol (B41247) and water; a measure of lipophilicity. |
| Topological | Wiener Index | Describes molecular branching. |
A pharmacophore is an abstract representation of all the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect. researchgate.net Pharmacophore modeling is a powerful tool in drug discovery used for virtual screening of compound libraries to identify new potential drugs. dovepress.com
For the amino- and methoxy-tetralone scaffold, a pharmacophore model would identify the key chemical features responsible for its activity. These features are typically defined as:
Hydrogen Bond Acceptors (HBA)
Hydrogen Bond Donors (HBD)
Hydrophobic (HY) regions
Aromatic Rings (AR)
Positive/Negative Ionizable (PI/NI) centers
Based on the structure of this compound, a hypothetical pharmacophore model could be developed. The aromatic ring would serve as an aromatic/hydrophobic feature. The ketone oxygen at position 1 and the methoxy oxygen are potential hydrogen bond acceptors. The amino group at position 7 is a key hydrogen bond donor and a potential positive ionizable center at physiological pH.
Table 3: Potential Pharmacophoric Features of the this compound Scaffold
| Feature Type | Corresponding Functional Group(s) | Role in Molecular Recognition |
| Aromatic Ring (AR) | Benzene (B151609) ring of the tetralone | Can engage in π-π stacking or hydrophobic interactions. |
| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen, Methoxy oxygen | Can form hydrogen bonds with donor groups on the receptor. |
| Hydrogen Bond Donor (HBD) | Amino group (NH2) | Can form hydrogen bonds with acceptor groups on the receptor. |
| Positive Ionizable (PI) | Amino group (NH2) | Can become protonated (NH3+) and form ionic interactions. |
| Hydrophobic (HY) | Fused aliphatic ring | Can interact with nonpolar pockets in the receptor binding site. |
By creating a 3D arrangement of these features, researchers can generate a query to search large chemical databases for other molecules that match the pharmacophore, even if their underlying chemical scaffolds are different. This approach has been successfully applied to identify novel compounds based on known active scaffolds. researchgate.net
Role As an Intermediate in the Synthesis of Advanced Organic Compounds
Precursor for Complex Natural Products and Analogues
The structural attributes of 7-amino-6-methoxy-1-tetralone make it an attractive starting point for the synthesis of intricate molecular architectures that mimic or are inspired by naturally occurring compounds. Its utility has been explored in the creation of alkaloid-like structures and as a foundational element in the total synthesis of steroidal molecules.
The tetralone core bearing an amino group is a key structural motif found in certain classes of isoquinoline (B145761) alkaloids, such as aporphines. While direct total synthesis of aporphine (B1220529) alkaloids from this compound is not extensively documented, the chemical logic for its use as a precursor is well-founded. The synthesis of the aporphine core often involves the construction of a tetracyclic system, which can be envisioned through reactions like the Bischler-Napieralski or Pictet-Spengler cyclizations. wikipedia.orgwikipedia.org These reactions typically involve a β-arylethylamine, a structure readily accessible from this compound through reduction of the ketone and subsequent modifications.
The general strategy would involve the conversion of the aminotetralone to a suitable β-phenylethylamine derivative, which could then undergo intramolecular cyclization to form the characteristic fused ring system of aporphine alkaloids. tdl.org The methoxy (B1213986) and amino substituents on the aromatic ring of the starting material can influence the regioselectivity of these cyclization reactions and provide handles for further functionalization to achieve the desired natural product target.
Table 1: Key Reactions in the Potential Synthesis of Isoquinoline Alkaloids
| Reaction Name | Precursor Type | Product Core Structure |
| Bischler-Napieralski | β-Arylethylamide | Dihydroisoquinoline |
| Pictet-Spengler | β-Arylethylamine | Tetrahydroisoquinoline |
In the realm of steroidal compound synthesis, the closely related 6-methoxy-1-tetralone (B92454) is a widely recognized and crucial intermediate. medcraveonline.com This compound serves as a cornerstone in the total synthesis of numerous hormonal drugs and other bioactive steroids. The primary challenge in directly applying this compound to these synthetic routes is the presence of the 7-amino group, which is not present in the final steroidal targets.
Therefore, a key hypothetical step would be the deamination of this compound to yield 6-methoxy-1-tetralone. This transformation could potentially be achieved through a diazotization reaction followed by reduction. The Sandmeyer reaction, for instance, allows for the conversion of an aryl amine to a variety of other functional groups via a diazonium salt intermediate. organic-chemistry.orgnih.gov Once converted to 6-methoxy-1-tetralone, this intermediate can be utilized in established multi-step syntheses to produce a range of steroidal drugs. patsnap.comchemicalbook.comgoogle.com
The inherent chirality and functional group array of aminotetralin derivatives, accessible from this compound, make them attractive candidates for the development of specialized ligands and reagents. The amino group can be readily functionalized to create a variety of coordinating moieties for metal catalysis or to act as a recognition element in molecular receptors.
For instance, aminotetralin-based structures have been investigated as ligands for G protein-coupled receptors, such as adrenergic receptors. nih.gov Furthermore, amine-containing ligands are crucial in the field of visible-light-promoted photoredox catalysis, where they can modulate the properties of metal catalysts. nih.gov The rigid aminotetralin scaffold can provide a well-defined steric and electronic environment, which is essential for achieving high selectivity in catalytic reactions. There is also potential for aminotetralin derivatives to be employed in metal-ligand cooperative catalysis for reactions such as the acceptorless dehydrogenation of amines. scholaris.ca
Synthetic Scaffold for Novel Chemical Entities in Medicinal Chemistry
The this compound scaffold has proven to be a fertile ground for the discovery of new therapeutic agents. Its structure is amenable to a wide range of modifications, allowing for the systematic exploration of structure-activity relationships and the optimization of pharmacological properties.
A significant application of tetralone derivatives in medicinal chemistry is in the synthesis of opioid receptor modulators. A notable example is the opioid analgesic Dezocine. The synthesis of Dezocine utilizes a key intermediate, (R)-(+)-1-(5-bromopentyl)-1-methyl-7-methoxy-2-tetralone. tdl.orgpatsnap.comchemicalbook.com This intermediate is derived from 1-methyl-7-methoxy-2-tetralone, a close structural analog of the subject compound.
The established synthetic routes to Dezocine highlight the importance of the methoxy-tetralone core in constructing the bridged aminotetralin structure responsible for its analgesic activity. patsnap.com While the direct use of this compound in Dezocine synthesis is not reported, its structural similarity suggests its potential as a starting material for novel opioid receptor ligands. The amino group at the 7-position could be retained or modified to interact with different sub-pockets of the opioid receptors, potentially leading to compounds with unique pharmacological profiles.
Table 2: Key Intermediates in the Synthesis of Dezocine
| Intermediate | Structure | Role |
| 1-Methyl-7-methoxy-2-tetralone | Tetralone derivative | Starting material for alkylation |
| (R)-(+)-1-(5-Bromopentyl)-1-methyl-7-methoxy-2-tetralone | Alkylated tetralone | Precursor for cyclization |
| (5R,11S,13S)-3-methoxy-5-methyl-5,6,7,8,9,10,11,12-octahydro-5,11-methanobenzocyclodecen-13-amine | Bridged aminotetralin | Penultimate precursor to Dezocine |
The 2-aminotetralin framework is a well-established pharmacophore for dopamine (B1211576) receptor agonists. researchgate.netprepchem.com Compounds with this structural motif often mimic the conformation of dopamine, allowing them to bind to and activate dopamine receptors. This compound is a direct precursor to 2,7-diamino-6-methoxy-tetralin derivatives, which can be further functionalized to generate a library of potential dopaminergic agents.
The synthesis of these agents typically involves the conversion of the 1-keto group of the tetralone to an amino group, often through reductive amination. The substituents on the aromatic ring, such as the 6-methoxy and 7-amino groups, play a crucial role in modulating the potency and selectivity of the resulting compounds for different dopamine receptor subtypes (e.g., D1 vs. D2). wikipedia.orgnih.gov The ability to systematically vary the substituents on both the aromatic ring and the amino group makes this compound a valuable starting point for the development of novel treatments for conditions such as Parkinson's disease and other neurological disorders.
In Vitro Biological Evaluation and Mechanistic Studies of 7 Amino 6 Methoxy 1 Tetralone and Its Derivatives
Antimicrobial Activity Assessment (e.g., Antifungal Activity)
Mechanisms of Antimicrobial Action
The precise mechanisms of antimicrobial action for 7-Amino-6-methoxy-1-tetralone have not been extensively detailed in publicly available research. However, studies on analogous tetralone derivatives provide insights into potential modes of action. Generally, tetralone and its derivatives are recognized as important structural scaffolds for pharmacologically active compounds with a wide range of bioactivities, including antibacterial, antifungal, and antiviral properties. nih.gov
One plausible mechanism of action for amino-tetralone derivatives is the disruption of bacterial cell membrane integrity. Research on certain aminoguanidine-tetralone derivatives has shown that these compounds can induce the depolarization of the bacterial membrane, ultimately leading to cell death. nih.gov This disruption of the cell's primary defense barrier is a rapid and effective means of bactericidal activity.
Another potential target for this class of compounds is dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of bacteria. Molecular docking studies with some aminoguanidine-tetralone derivatives have suggested that DHFR may be a potential molecular target. nih.gov By inhibiting this enzyme, the compound would interfere with the synthesis of nucleic acids and certain amino acids, thereby halting bacterial growth and proliferation.
Furthermore, some tetralone derivatives have been shown to combat multidrug-resistant bacteria by inhibiting ATP-dependent efflux pumps. nih.gov These pumps are a common mechanism of drug resistance, actively transporting antibiotics out of the bacterial cell. Inhibition of these pumps would allow the antimicrobial agent to accumulate to effective concentrations within the bacterium.
The table below summarizes the potential antimicrobial mechanisms of action for tetralone derivatives, which may be relevant to this compound.
| Potential Mechanism of Action | Description | Potential Effect on Microbes |
| Membrane Disruption | Induces depolarization and compromises the integrity of the bacterial cell membrane. | Rapid bactericidal activity. |
| Enzyme Inhibition | May act as an inhibitor of essential enzymes like dihydrofolate reductase (DHFR). | Inhibition of bacterial growth and proliferation. |
| Efflux Pump Inhibition | Blocks the action of pumps that expel antimicrobial agents from the bacterial cell. | Overcomes certain forms of drug resistance. |
Mechanistic Investigations Related to Infertility Treatment (based on known applications of the compound)
Following an extensive review of scientific literature, no studies or data were found that link this compound or its derivatives to applications in infertility treatment. The currently available research on this compound and its analogues has primarily focused on its antimicrobial and other pharmacological properties, without extension into reproductive biology.
Identification of Relevant Cellular Pathways
As there is no established connection between this compound and infertility treatment, no cellular pathways in reproductive biology have been identified as being modulated by this compound.
Exploration of Specific Molecular Targets in Reproductive Biology
Consistent with the lack of research in this area, there has been no exploration of specific molecular targets of this compound within the context of reproductive biology.
Future Perspectives and Emerging Research Avenues
Development of Asymmetric Synthetic Routes to Chiral 7-Amino-6-methoxy-1-tetralone Analogues
The stereochemistry of a drug molecule is a critical determinant of its pharmacological activity. For many tetralone derivatives, biological activity resides in a single enantiomer, while the other may be inactive or contribute to off-target effects. Consequently, a significant future direction is the development of efficient and scalable asymmetric synthetic methods to produce enantiomerically pure analogues of this compound.
Current research in the broader field of tetralone synthesis has highlighted several promising strategies. Chemo-enzymatic approaches, which utilize enzymes like lipases or baker's yeast, offer a green and highly selective method for obtaining chiral building blocks. nih.govresearchgate.net These enzymatic transformations can perform kinetic resolutions of racemic intermediates or stereoselective reductions to yield chiral alcohols that are precursors to the desired tetralone enantiomer. nih.govresearchgate.net
Furthermore, the use of chiral catalysts in metal-catalyzed reactions, such as rhodium-catalyzed enantioselective hydroacylation, is a powerful tool for constructing the chiral tetralone core. organic-chemistry.org These methods can generate products with high yields and excellent enantioselectivities. organic-chemistry.org Future research will likely focus on adapting these existing methods and developing new catalytic systems specifically for substituted aminotetralones, enabling precise control over the stereocenter at the C1 position and any additional chiral centers introduced in the analogues.
Table 1: Potential Asymmetric Synthesis Strategies for Chiral Tetralone Analogues
| Synthesis Strategy | Catalyst/Enzyme Example | Potential Advantage |
|---|---|---|
| Chemo-enzymatic Resolution | Lipase | High enantioselectivity, mild reaction conditions |
| Asymmetric Reduction | Baker's Yeast | Green chemistry, cost-effective |
| Metal-catalyzed Asymmetric Cyclization | Rhodium complex with chiral ligand (e.g., (R)-DTBM-SEGPHOS) | High yields, excellent enantiocontrol |
Integration with Advanced High-Throughput Screening Methodologies
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid evaluation of hundreds of thousands of compounds against specific biological targets. chemcopilot.combmglabtech.com The integration of HTS with libraries of this compound analogues represents a powerful strategy to uncover new biological activities and identify starting points for drug development. bmglabtech.com
The process involves creating a diverse chemical library of derivatives by modifying the core scaffold at various positions. This library is then tested using automated robotic systems against a panel of biological assays. bmglabtech.com These assays can be designed to measure a wide range of activities, such as enzyme inhibition, receptor binding, or changes in cellular pathways. chemcopilot.compharmasalmanac.com For instance, given the known activity of some tetralones against protein kinases, a library of this compound derivatives could be screened against a broad panel of kinases to identify potent and selective inhibitors for oncology or inflammatory diseases. nih.govnih.gov
The primary goal of HTS is to identify "hits"—compounds that exhibit the desired activity. bmglabtech.com These hits then serve as the foundation for more focused lead optimization studies. pharmasalmanac.com The efficiency of HTS significantly accelerates the initial phase of drug discovery, enabling researchers to quickly sift through vast chemical space to find promising candidates. pharmasalmanac.com
Chemoinformatics and Artificial Intelligence for Predictive Modeling
The synergy between computational science and medicinal chemistry is revolutionizing drug design. Chemoinformatics and artificial intelligence (AI) are becoming indispensable tools for predicting the properties of molecules before they are synthesized, saving significant time and resources. astrazeneca.comnih.gov
For the this compound scaffold, these technologies can be applied in several ways:
Quantitative Structure-Activity Relationship (QSAR) Modeling: By analyzing a dataset of existing analogues and their measured biological activities, QSAR models can be built to identify the key structural features that govern potency and selectivity.
Predictive ADMET Modeling: AI algorithms, particularly machine learning and deep learning, can be trained to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. astrazeneca.com This allows chemists to prioritize the design of analogues with favorable drug-like properties.
De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold that are optimized for binding to a specific biological target. nih.govarxiv.org These models can explore a vast chemical space to propose novel structures that a human chemist might not have conceived. nih.gov
Table 2: Applications of AI in the Development of this compound Analogues
| AI Application | Description | Potential Impact |
|---|---|---|
| Predictive Modeling | Using machine learning to forecast biological activity and ADMET properties. astrazeneca.com | Prioritizes synthesis of the most promising compounds. |
| Virtual Screening | Docking large virtual libraries of analogues into the 3D structure of a protein target. | Identifies potential hits computationally before wet lab experiments. |
Exploration of New Biological Modalities and Therapeutic Applications
While the tetralone scaffold is a component of compounds with known activities, including as antidepressants and potential anticancer agents, the full therapeutic potential of this compound derivatives is likely yet to be realized. benthamdirect.comresearchgate.net Future research will focus on screening these compounds against a broader range of biological targets to uncover novel therapeutic applications.
Promising areas of investigation include:
Neurodegenerative Diseases: The tetralone scaffold is present in compounds that act as acetylcholinesterase inhibitors, a strategy used for treating Alzheimer's disease. researchgate.netingentaconnect.com Future work could explore the potential of this compound analogues as modulators of other targets relevant to neurodegeneration, such as tau protein aggregation or neuroinflammation.
Inflammatory Disorders: Certain tetralone derivatives have been identified as inhibitors of the Macrophage Migration Inhibitory Factor (MIF), a pro-inflammatory cytokine. nih.gov This suggests that analogues of this compound could be developed as novel anti-inflammatory agents.
Infectious Diseases: The structural diversity that can be built around the tetralone core makes it an attractive scaffold for developing agents against bacterial, fungal, or viral targets. nih.gov
By systematically exploring new biological modalities, the therapeutic reach of the this compound scaffold can be significantly expanded.
Design of Hybrid Molecules Incorporating the this compound Scaffold
A sophisticated strategy in modern drug design is the creation of hybrid molecules or dual-target inhibitors. rsc.org This approach involves covalently linking two distinct pharmacophores to create a single molecule that can modulate two different biological targets simultaneously. nih.gov This can be particularly advantageous for treating complex, multifactorial diseases like cancer or Alzheimer's disease, where hitting a single target may be insufficient. rsc.orgnih.gov
The this compound scaffold can serve as an excellent anchor for designing such hybrid molecules. For example:
A this compound analogue with kinase inhibitory activity could be linked to a pharmacophore known to inhibit a different signaling pathway crucial for cancer cell survival. This could lead to synergistic antitumor effects and potentially overcome drug resistance.
In the context of Alzheimer's disease, the scaffold could be combined with a moiety that inhibits the aggregation of amyloid-beta peptides, thereby creating a dual-action agent that addresses both cholinergic dysfunction and plaque formation. nih.gov
The design of these hybrid molecules requires a deep understanding of the structure-activity relationships for both targets and careful selection of the linker connecting the two pharmacophores. mdpi.com This innovative approach holds the promise of creating novel therapeutics with enhanced efficacy and potentially improved side-effect profiles.
Q & A
Basic: How can the structural isomerism between 6-methoxy-1-tetralone and 6-methoxy-2-tetralone impact synthetic route design?
Structural isomerism in tetralones (1- vs. 2-position substitution) significantly influences reactivity and downstream applications. For example, 6-methoxy-1-tetralone is more thermally stable and easier to synthesize than the 2-isomer, which is prone to degradation and requires specialized handling (e.g., low-temperature storage) . When designing synthetic routes, researchers must prioritize regioselective methods (e.g., Friedel-Crafts acylation for 1-tetralones vs. Claisen condensation for 2-tetralones) to avoid isomer cross-contamination. Analytical techniques like H NMR (methoxy group splitting patterns) and GC-MS can distinguish isomers .
Advanced: What methodologies optimize the synthesis of 7-amino-6-methoxy-1-tetralone while minimizing hazardous reagents?
Recent protocols emphasize replacing toxic intermediates (e.g., diazoketones) with safer alternatives. For instance:
- Bromination : Use N-bromosuccinimide (NBS) with benzoyl peroxide in dry toluene at −78°C to achieve regioselective bromination at the 7-position of 6-methoxy-1-tetralone .
- Amination : Catalytic hydrogenation with Raney nickel or palladium-on-carbon under atmosphere (50–60 psi) reduces nitro intermediates to amines while avoiding hazardous cyanide reagents .
Key metrics :
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Bromination Temp. | −78°C | 85–90 |
| Hydrogenation Time | 24–48 hrs | 70–75 |
Basic: What analytical techniques are critical for verifying the purity of this compound?
- HPLC-PDA : Use a C18 column with acetonitrile/water (70:30) mobile phase to detect impurities (λ = 254 nm).
- Mass Spectrometry : Confirm molecular ion peaks at m/z 191.1 (M) and fragmentation patterns consistent with methoxy and amino groups.
- Melting Point Analysis : Polymorphism can affect accuracy; differential scanning calorimetry (DSC) is recommended over traditional capillary methods .
Advanced: How can researchers resolve contradictory data in reaction yields for this compound synthesis?
Yield discrepancies often arise from:
- Oxygen Sensitivity : Amino groups are prone to oxidation; inert atmosphere (N/Ar) during amination improves reproducibility .
- Purification Artifacts : Column chromatography with silica gel may retain polar byproducts. Alternative methods:
| Issue | Solution | Reference |
|---|---|---|
| Low Bromination Yield | Pre-dry toluene over MgSO | |
| Amino Group Oxidation | Add 1% ascorbic acid |
Basic: What are the key physicochemical properties of this compound relevant to experimental design?
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 191.22 g/mol | |
| Melting Point | 59–63°C | |
| Solubility | Soluble in DMSO, THF | |
| Stability | Store at 0–6°C, inert gas |
Advanced: How can computational modeling guide the design of derivatives from this compound?
- DFT Calculations : Predict regioselectivity in electrophilic substitution reactions (e.g., amino group directing effects).
- Docking Studies : Screen bioactivity by simulating interactions with antifungal targets (e.g., CYP51 enzymes) .
- ADMET Prediction : Use QSAR models to optimize logP (<3.5) and polar surface area (<80 Ų) for blood-brain barrier penetration .
Basic: What safety protocols are essential when handling this compound?
- PPE : Nitrile gloves, lab coat, and fume hood for powder handling .
- Waste Disposal : Neutralize acidic/basic residues before incineration per EPA guidelines .
- Spill Management : Absorb with vermiculite, avoid water to prevent dispersion .
Advanced: How do reaction conditions affect the stereochemical outcomes of this compound derivatives?
Chiral resolution via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
